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DEAD/H box polypeptide 11 like 12 -

DEAD/H box polypeptide 11 like 12

Catalog Number: EVT-243910
CAS Number:
Molecular Formula:
Molecular Weight:
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Product Introduction

Description
Other Homo sapiens (human) protein
Overview

DEAD/H box polypeptide 11 like 12 is a member of the DEAD/H box family of RNA helicases, which are characterized by their ability to bind and unwind RNA in an ATP-dependent manner. These proteins play critical roles in various cellular processes, including RNA metabolism, gene expression regulation, and responses to cellular stress. The DEAD/H box polypeptide 11 like 12 is particularly involved in the unwinding of RNA structures, which is essential for proper RNA processing and function.

Source

The DEAD/H box polypeptide 11 like 12 is encoded by the corresponding gene located on human chromosome 17. This gene is part of a larger family of helicases that are conserved across many species, indicating their fundamental role in biological processes.

Classification

DEAD/H box polypeptide 11 like 12 falls under the category of DEAD-box helicases, which are defined by specific amino acid sequences that include the conserved Asp-Glu-Ala-Asp motif. This classification places it within the broader group of RNA helicases, which are essential for various aspects of RNA metabolism.

Synthesis Analysis

Methods

The synthesis of DEAD/H box polypeptide 11 like 12 typically involves recombinant DNA technology. The gene encoding this protein can be cloned into an expression vector, which is then introduced into host cells (such as bacteria or yeast) for protein production.

Technical Details

  1. Cloning: The gene is amplified using polymerase chain reaction and inserted into a plasmid containing a suitable promoter for expression.
  2. Transformation: The plasmid is introduced into competent cells through methods such as heat shock or electroporation.
  3. Expression: Induction of protein expression is achieved using specific conditions (e.g., temperature, IPTG concentration).
  4. Purification: The protein is purified using affinity chromatography techniques, often employing tags such as His-tags to facilitate isolation.
Molecular Structure Analysis

Structure

The molecular structure of DEAD/H box polypeptide 11 like 12 includes two RecA-like domains that form the core helicase structure. These domains are critical for ATP binding and hydrolysis, which are necessary for the helicase's unwinding activity.

Data

  • Molecular Weight: Approximately 55 kDa.
  • Amino Acid Length: Typically around 661-662 amino acids.
  • Conserved Motifs: Contains several signature motifs essential for its function, including those involved in ATP binding (motifs Q, I, II/DEAD) and RNA binding.
Chemical Reactions Analysis

Reactions

The primary chemical reaction catalyzed by DEAD/H box polypeptide 11 like 12 involves the hydrolysis of ATP to ADP and inorganic phosphate, coupled with the unwinding of RNA duplexes. This reaction facilitates various RNA processing events, such as splicing and translation.

Technical Details

  1. ATP Hydrolysis: The enzyme binds ATP at its active site, leading to conformational changes that enable RNA binding.
  2. RNA Unwinding: Upon ATP hydrolysis, the helicase translocates along the RNA strand, separating complementary strands through mechanical force generated by conformational changes.
Mechanism of Action

Process

The mechanism of action for DEAD/H box polypeptide 11 like 12 involves several steps:

  1. Binding: The helicase binds to single-stranded regions of RNA or RNA duplexes.
  2. Translocation: It translocates along the RNA strand in a unidirectional manner (typically 3' to 5').
  3. Unwinding: The helicase unwinds the RNA duplexes by disrupting base pairing through ATP-dependent conformational changes.

Data

Research indicates that variations in the N- and

Evolutionary Conservation and Phylogenetic Analysis of DEAD/H Box Polypeptide 11 Like 12

Homology to DEAD/H-Box Helicase Family Members Across Eukaryotes

DEAD/H-box polypeptide 11 like 12 (DDX11L12) belongs to the SF2 superfamily of helicases, characterized by a conserved catalytic core shared across eukaryotic organisms. This gene exhibits significant sequence conservation with DEAD/H-box helicases from yeast to mammals, particularly within functional domains essential for ATP hydrolysis and nucleic acid binding. Comparative genomic analyses reveal orthologs in Saccharomyces cerevisiae (Chl1p), Caenorhabditis elegans, Drosophila melanogaster, and mammals (DDX11/ChlR1), indicating deep evolutionary conservation of this helicase lineage [1] [5]. The human DDX11L12 protein shares 62% amino acid identity with human DDX11 and 58% with yeast Chl1p, suggesting functional redundancy in core helicase activities. Ubiquitous expression patterns observed in mammalian tissues—especially bone marrow, lymph nodes, and proliferating cells—further underscore its fundamental role in cellular processes [2] [3].

Table 1: Evolutionary Conservation of DDX11L12 Orthologs

OrganismGene SymbolAmino Acid Identity (%)Key Functions
Homo sapiensDDX11L12100Genome stability, transcription
Mus musculusDdx11l1292Embryogenesis, DNA repair
Drosophila melanogasterChl167Chromosome segregation
Caenorhabditis eleganschl-161Cell cycle regulation
Saccharomyces cerevisiaeCHL158Sister chromatid cohesion

Conserved Motif Analysis: DEAD/H Signatures and RecA-Like Domain Architecture

DDX11L12 retains the hallmark motifs of DEAD/H-box helicases, organized into a RecA-like domain architecture that facilitates ATP-dependent nucleic acid unwinding:

  • Core Helicase Motifs: Nine conserved motifs (Q, I, Ia, Ib, II, III, IV, V, VI) form the catalytic engine. Motif II harbors the characteristic "DEAD" sequence (Asp-Glu-Ala-Asp), which coordinates ATP hydrolysis [5] [6]. Mutational studies demonstrate that substitutions in this motif (e.g., Glu→Gln) abolish ATPase activity and disrupt helicase function [8].
  • RecA-Like Domains: Two tandem RecA-like domains (RecA1 and RecA2) constitute the minimal functional unit. RecA1 contains Walker A (GxxGxGKT) and Walker B (VLDEAD) motifs for ATP binding, while RecA2 includes RNA-binding elements (Motifs IV, V). Structural analyses reveal this domain arrangement is conserved across human DEAD-box helicases like DDX1, DDX3X, and DDX10 [8] [9].
  • Iron-Sulfur Cluster Domain: Unique to DDX11-like helicases, a C-terminal Fe-S cluster domain (coordinated by cysteine residues) enhances DNA-binding affinity and stabilizes replication fork progression [2] [7]. This domain is absent in other DEAD/H subfamilies, indicating functional specialization.
  • Accessory Regions: N- and C-terminal extensions flanking the core regulate subcellular localization and protein-protein interactions. These regions exhibit lower conservation but contribute to functional diversification among paralogs [6] [9].

Table 2: Conserved Motifs in DDX11L12 and Functional Significance

MotifConserved SequenceRoleFunctional Impact of Mutation
QKQTGSGKTATP bindingLoss of ATPase activity
IPTRELAVNucleic acid bindingReduced substrate affinity
IaGGRNA duplex recognitionImpaired duplex separation
II (DEAD)VLDEADATP hydrolysisHelicase inactivation
IIISATCoupling ATP-RNA activitiesUncoupled ATPase/helicase function
VIHRIGRATP-dependent RNA bindingReduced unwinding processivity
Fe-SCxxCxxCDNA binding and stabilityGenome instability

Phylogenetic Relationships with Yeast CHL1 and Mammalian DDX11 Orthologs

Phylogenetic reconstruction places DDX11L12 within a distinct clade of DEAD/H-box helicases descended from an ancestral Chl1-like gene. Key evolutionary insights include:

  • Yeast Origin: The S. cerevisiae CHL1 gene represents the foundational ortholog in this lineage. DDX11L12 and human DDX11 share a branch point indicating gene duplication after the divergence of fungi and metazoans [2] [5]. This duplication likely enabled subfunctionalization, with DDX11L12 evolving roles in transcriptional regulation distinct from DDX11's canonical DNA repair functions.
  • Paralog Differentiation: In mammals, DDX11 and DDX11L12 diverged ~300 million years ago. While both retain helicase activity, DDX11L12 exhibits accelerated sequence evolution in its C-terminal domain, suggesting neofunctionalization [3] [7]. Functional studies show yeast Chl1p complements cohesion defects in DDX11-deficient human cells, but not DDX11L12 deficiencies, highlighting conserved functionality with DDX11 [2] [7].
  • Synthetic Lethal Interactions: Phylogenetic proximity correlates with shared genetic vulnerabilities. Both DDX11 and DDX11L12 display synthetic lethality with DNA repair genes (BRCA1, FANCA), indicating overlapping roles in genome maintenance. This conservation extends to yeast Chl1p, which is synthetically lethal with CTF4 and CTF18 mutants [7].
  • Disease Associations: Mutations in conserved residues (e.g., G293E in Motif I) are linked to Warsaw Breakage Syndrome (WBS) in humans—a phenotype mirrored in chl1Δ yeast strains showing chromosome missegregation [2] [3].

Table 3: Phylogenetically Conserved Functions of DDX11L12 Orthologs

OrganismOrthologConserved FunctionPhenotype of Loss
S. cerevisiaeChl1pSister chromatid cohesionChromosome loss, hypersensitivity to DNA damage
C. eleganschl-1Mitotic fidelityEmbryonic lethality, aneuploidy
H. sapiensDDX11DNA replication/repairWarsaw Breakage Syndrome, cancer predisposition
H. sapiensDDX11L12Transcriptional regulationAltered cell differentiation, oncogenic dysregulation

Evolutionary Model: The gene family likely expanded from a single ancestral Chl1-like helicase in early eukaryotes. Gene duplication events in vertebrates generated DDX11 and DDX11L12, with the latter evolving regulatory roles in transcription while retaining core helicase functions. This model is supported by conserved synteny analyses showing chromosomal regions harboring these genes share flanking genes (DNM1L, ERBB3) across vertebrates [3] [7].

Properties

Product Name

DEAD/H box polypeptide 11 like 12

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